molecular formula C15H10ClNO B2930334 4-Chloro-N-(3-ethynylphenyl)benzenecarboxamide CAS No. 883017-38-7

4-Chloro-N-(3-ethynylphenyl)benzenecarboxamide

Cat. No. B2930334
M. Wt: 255.7
InChI Key: ZKBCFKKNKKMUEN-UHFFFAOYSA-N
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Description

“4-Chloro-N-(3-ethynylphenyl)benzenecarboxamide” is a chemical compound with the molecular formula C15H10ClNO . It has a molecular weight of 255.70 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “4-Chloro-N-(3-ethynylphenyl)benzenecarboxamide” is represented by the formula C15H10ClNO . This indicates that it contains 15 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom .


Physical And Chemical Properties Analysis

The compound “4-Chloro-N-(3-ethynylphenyl)benzenecarboxamide” has a molecular weight of 255.7 . It has a melting point of 127-129 degrees Celsius .

Scientific Research Applications

Synthesis and Unique Properties

The synthesis of compounds involving chloro, ethynyl, and benzenecarboxamide moieties has been explored for their unique properties. For instance, the synthesis of 4,8-Bis[bis(diethylamino)methylene]-1,2,3,5,6,7-hexaselenacyclooctane through the treatment of chloroalkyl ethene with elemental selenium demonstrates the potential for creating compounds with specific behaviors towards a range of reagents. These compounds exhibit distinctive IR, UV/vis, and NMR spectra, highlighting their applications in material science and chemical synthesis (Nakayama et al., 1998).

Advanced Polymer Materials

The development of advanced polymer materials using ethynylphenyl derivatives has shown significant promise. For example, hyperbranched conjugated poly(tetraphenylethene) demonstrates aggregation-induced emission, making it suitable for applications in fluorescent photopatterning, optical limiting, and explosive detection. The solubility, thermal stability, and unique optical properties of these materials underscore their potential in creating novel optoelectronic devices (Hu et al., 2012).

Environmental and Health Impact Studies

Research on chloroderivatives like 4-Chloro-N-(3-ethynylphenyl)benzenecarboxamide extends to environmental and health impact studies. The electron attachment and intramolecular electron transfer in unsaturated chloroderivatives provide insights into the environmental fate and toxicity of these compounds. Understanding the behavior of these molecules can aid in assessing potential risks and developing safer chemical processes (Modelli, 2003).

Catalytic Applications

The catalytic applications of compounds with chloro, ethynyl, and benzamide groups have also been explored. For instance, yttrium alkyl complexes with sterically demanding benzamidinate ligands have shown potential in ethene polymerization, highlighting the role of these compounds in polymer science and engineering. The ability to polymerize ethene to polyethene with narrow polydispersity indicates the efficiency of these catalytic systems (Bambirra et al., 2003).

Supramolecular Chemistry

Benzene-1,3,5-tricarboxamide derivatives serve as a cornerstone in supramolecular chemistry, leveraging the self-assembly properties of benzamides for applications ranging from nanotechnology to biomedical fields. The versatility of these compounds allows for the creation of one-dimensional, nanometer-sized structures with potential in various technological and medical applications (Cantekin et al., 2012).

properties

IUPAC Name

4-chloro-N-(3-ethynylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO/c1-2-11-4-3-5-14(10-11)17-15(18)12-6-8-13(16)9-7-12/h1,3-10H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKBCFKKNKKMUEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-N-(3-ethynylphenyl)benzenecarboxamide

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